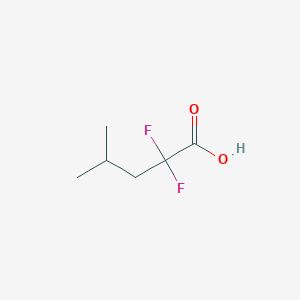
2,2-Difluoro-4-methylpentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-4-methylpentanoic acid is a chemical compound with the molecular formula C6H10F2O2 . It contains a total of 19 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 aliphatic carboxylic acid, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound includes a carboxylic acid group and a hydroxyl group . The InChI code for this compound is 1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The molecular weight of this compound is 152.14 .科学的研究の応用
Chemical Analysis in Wines and Alcoholic Beverages
A method involving solid-phase extraction and gas chromatography-mass spectrometry has been developed to analyze 4-methylpentanoic acids, including 2,2-Difluoro-4-methylpentanoic acid, in wines and other alcoholic beverages. This method offers high sensitivity and robustness, with detection limits as low as 0.4-2.4 ng/L. This technique represents a significant advancement in understanding the chemical composition of alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Potential in Proteinase Inhibitor Development
Research has explored the synthesis of a compound involving this compound, aiming to develop potential proteinase inhibitors. The synthesized compound, Ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, shows promise for further exploration in this field (Angelastro, Bey, Mehdi, & Peet, 1992).
Environmental Safety Assessment in Fragrance Industry
4-Methylpentanoic acid, which is structurally related to this compound, has been assessed for its environmental safety in the fragrance industry. This includes evaluations for genotoxicity, toxicity, and environmental impact, providing insights into the broader safety profile of similar compounds (Api et al., 2020).
Application in Signal Mimicking in Cyanobacteria
A study on 2-Difluoromethylene-4-methylenepentanoic acid, a close analog of this compound, demonstrated its ability to mimic the signaling function of 2-oxoglutaric acid in cyanobacteria. This finding suggests potential applications of this compound in studying related signaling pathways in microbiology (Liu et al., 2011).
Extraction and Separation Applications
4-Methylpentan-2-ol, closely related to this compound, has been used for the quantitative extraction of iron(III) from acidic solutions. This application highlights the potential utility of similar compounds in chemical separation and extraction processes (Gawali & Shinde, 1974).
Antimicrobial Properties
A compound structurally similar to this compound, namely 3-(dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid, has been isolated from Siegesbeckia glabrescens and shown to exhibit specific antibacterial activity against Gram-positive bacteria. This discovery points to the potential of this compound and its analogs in developing new antimicrobial agents (Kim et al., 2012).
Safety and Hazards
特性
IUPAC Name |
2,2-difluoro-4-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-4(2)3-6(7,8)5(9)10/h4H,3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJGDXWOLLTYQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


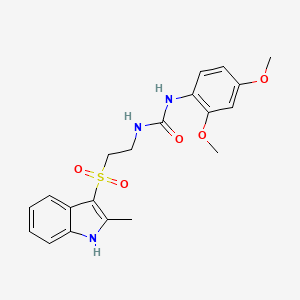
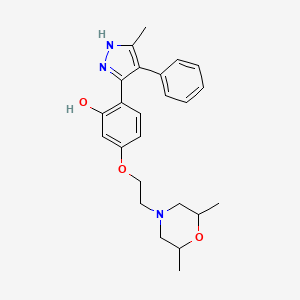
![3-chloro-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2585833.png)
![(E)-N-[2-(3-Chloropyridin-2-yl)oxyethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2585834.png)
![(2-Fluorophenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2585835.png)
![3,3-Dimethyl-4-[1-[5-(1-methylpyrazol-4-yl)-1H-pyrazole-4-carbonyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2585836.png)
![5-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2585838.png)
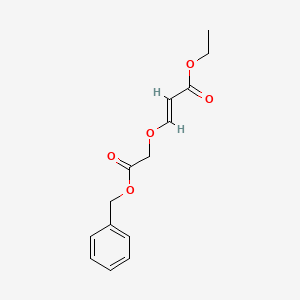
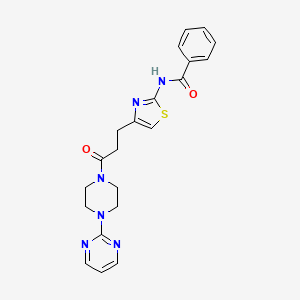
![(2E)-2-[[4-(1,3-dioxoisoindol-2-yl)phenyl]methylidene]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2585846.png)
![(E)-1-[3-(difluoromethoxy)phenyl]-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B2585847.png)
![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)